molecular formula C11H11ClN2 B3266907 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 439215-13-1

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B3266907
CAS No.: 439215-13-1
M. Wt: 206.67 g/mol
InChI Key: OJMGBOSUTDWVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a functionalized tetrahydropyridoindole that represents a novel chemotype with documented Sirtuin 2 (Sirt2) inhibitory activity . Sirtuins are NAD+-dependent protein deacylases implicated in age-related diseases such as cancer and neurodegeneration, making them prospective therapeutic targets . This compound serves as a crucial scaffold for the development of potent Sirt2 inhibitors, with studies showing that it inhibits sirtuin-mediated deacetylation of physiological substrates like p53 and α-tubulin in cancer cell lines at low micromolar concentrations . Molecular docking studies confirm that the tetrahydropyridoindole ring system of this scaffold is positioned at the NAD+ pocket and substrate channel of the Sirt2 protein, with binding affinity that can be modulated by the side chains attached to it . This mechanism underpins its value as a chemical probe for studying Sirt2 biology. The compound is related to a class of indole-based sirtuin inhibitors, but its piperidine-fused indole structure confers a modest preference for Sirt2 inhibition, unlike other structurally related compounds that are Sirt1 selective . The product is provided for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMGBOSUTDWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Indole and Pyrido 4,3 B Indole γ Carboline Motifs in Natural Products and Synthetic Chemistry

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in chemistry and biology. news-medical.net It is a nearly ubiquitous component of biologically active natural products found in plants, animals, and marine organisms. everant.org Indole alkaloids, a large subset of natural products with over 4100 known compounds, are renowned for their structural complexity and potent bioactivities, including antitumor, antibacterial, and antiviral properties. nih.gov Commercially available drugs such as the antiarrhythmic ajmaline (B190527) and the antitumor agent vincristine (B1662923) feature the indole moiety, underscoring its therapeutic importance. nih.gov The prevalence of this motif in nature has driven significant efforts in synthetic chemistry to develop novel methods for its construction and functionalization. news-medical.netrsc.org

The Pyrido[4,3-b]indole structure, commonly known as γ-carboline, is one of four isomers of carboline, differentiated by the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole portion. frontiersin.orgnih.gov γ-Carbolines are polycyclic aromatic compounds characterized by a pyridine ring fused to the pyrrole ring of an indole. hmdb.ca While the related β-carboline scaffold is more common in nature, γ-carbolines are also found in natural products and have attracted interest for their potential biological activities. nih.gov However, they have seen less application in drug therapy, partly due to challenges in their synthetic accessibility. nih.gov Modern synthetic chemistry continues to address this, with new methods being developed for the construction of the γ-carboline ring system, opening avenues for further exploration of its therapeutic potential. researchgate.net

Overview of the Chemical Class and Its Role in Medicinal Chemistry Research

The chemical class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles represents the hydrogenated form of the γ-carboline scaffold. These complex molecular structures are of significant interest in medicinal chemistry as potential neuroprotective agents. nih.gov Research into this class is often aimed at synthesizing new derivatives and understanding the relationship between their molecular structure and biological activity (QSAR). nih.gov

Derivatives of the tetrahydro-1H-pyrido[4,3-b]indole scaffold have been investigated for their ability to modulate cellular processes implicated in neurodegeneration. For instance, studies have shown that compounds in this class can modulate the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov Dysregulation of calcium homeostasis is a key factor in cellular degenerative processes, making modulators of calcium ion influx potential therapeutic targets. nih.gov Furthermore, substituted tetrahydro-1H-pyrido[4,3-b]indoles have been identified as antagonists for the 5-HT6 serotonin (B10506) receptor, a target of interest for cognitive disorders. researchgate.net The development of synthetic routes to access these scaffolds is crucial for exploring their full potential in drug discovery. researchgate.net

Structural Basis of the 6 Chloro 2,3,4,5 Tetrahydro 1h Pyrido 4,3 B Indole Nucleus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete assignment of all proton and carbon signals.

¹H NMR spectroscopy would provide information on the chemical environment, multiplicity, and integration of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the chlorinated benzene ring, as well as signals for the methylene (B1212753) protons of the tetrahydro-pyridine ring and the N-H protons of both the indole and piperidine moieties.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The number of signals would confirm the molecular symmetry, with characteristic chemical shifts for the aromatic carbons (some of which would be influenced by the chlorine substituent) and the aliphatic carbons of the saturated heterocyclic ring.

¹H NMR Data ¹³C NMR Data 2D NMR Data
Data not availableData not availableData not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Based on its structure (C₁₁H₁₁ClN₂), the theoretical monoisotopic mass of this compound can be calculated.

Liquid chromatography-mass spectrometry (LC-MS) would couple the separation power of HPLC with mass analysis. This technique would not only confirm the molecular weight of the parent compound but could also be used in tandem MS (MS/MS) mode to study its fragmentation pattern. This fragmentation data is crucial for confirming the connectivity of the atoms within the molecule.

However, detailed experimental HRMS and fragmentation analysis data for this specific compound have not been published in accessible scientific literature.

Mass Spectrometry Data Value
Molecular Formula C₁₁H₁₁ClN₂
Monoisotopic Mass (Calculated) 206.0611 g/mol
Experimental HRMS Data Data not available
Fragmentation Pattern Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations from the indole and piperidine rings, C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and a C-Cl stretching vibration.

While the general regions for these absorptions are well-established, a specific, experimentally recorded IR spectrum with peak assignments for this compound is not available in the literature.

Functional Group Expected Absorption Range (cm⁻¹) Experimental Data (cm⁻¹)
N-H Stretch (Indole)3300-3500Data not available
N-H Stretch (Amine)3300-3500Data not available
Aromatic C-H Stretch3000-3100Data not available
Aliphatic C-H Stretch2850-3000Data not available
Aromatic C=C Stretch1400-1600Data not available
C-N Stretch1000-1350Data not available
C-Cl Stretch600-800Data not available

Chromatographic Purity and Separation Techniques (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable techniques for determining the purity of a compound and for its separation from reaction mixtures or impurities. A validated HPLC/UPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer) to achieve optimal separation. The purity of a sample would be determined by integrating the peak area of the main compound and any impurities, detected typically by UV absorbance.

While general chromatographic procedures are used for related compounds, a specific, optimized, and validated HPLC or UPLC method for the purity determination of this compound, including parameters like column type, mobile phase composition, flow rate, and retention time, is not documented in the available scientific literature.

Chromatographic Method Details
Technique (HPLC/UPLC) Data not available
Column Data not available
Mobile Phase Data not available
Flow Rate Data not available
Detection Wavelength Data not available
Retention Time Data not available
Purity (%) Data not available

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

To date, the single-crystal X-ray structure of this compound has not been reported. Consequently, crystallographic data, including the crystal system, space group, and unit-cell dimensions, are not available.

Crystallographic Data
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths & Angles Data not available
Intermolecular Interactions Data not available

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the Pyrido[4,3-b]indole Scaffold

The tetrahydro-γ-carboline core is itself a crucial pharmacophoric element, providing a rigid, three-dimensional structure that correctly orients substituents for interaction with biological targets. acs.org Pharmacophore modeling of related, but structurally distinct, pyrido[3,4-b]indole derivatives has identified key features essential for activity, which can be extrapolated to the pyrido[4,3-b]indole scaffold. One such model developed for anticancer activity proposed a four-point pharmacophore comprising one hydrogen bond donor (D) and three aromatic ring (R) features. nih.gov Another model for TASK-3 channel blockers, based on a similar heterocyclic core, suggested a three-point pharmacophore with two hydrogen-bond acceptors and one aromatic ring. mdpi.com

For the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold itself, SAR studies in the context of CFTR potentiators have implicitly defined the key pharmacophoric sites. acs.org These can be summarized as:

The Indole (B1671886) Nitrogen (N5): The N-H group of the indole ring is a critical hydrogen bond donor.

The Fused Aromatic System: The indole's bicyclic aromatic structure provides a hydrophobic surface for van der Waals or π-π stacking interactions.

The Piperidine (B6355638) Nitrogen (N2): This position serves as a key attachment point for various substituents that can modulate potency, selectivity, and pharmacokinetic properties. The lone pair on this nitrogen can also act as a hydrogen bond acceptor.

The Benzene (B151609) Ring (C6-C9): This ring is amenable to substitution, allowing for the fine-tuning of electronic and steric properties to enhance target engagement.

These features collectively create a specific spatial arrangement of hydrogen bonding, hydrophobic, and aromatic interaction points that are recognized by target proteins.

Impact of Substitution at Nitrogen (N2) on Biological Activity

The secondary amine at the N2 position of the tetrahydropyridine (B1245486) ring is a primary site for chemical modification to explore and optimize biological activity. acs.org In the development of CFTR potentiators, acylating the N2 position with various heteroaromatic carboxylic acids was found to be critical for potency. nih.govacs.org

Initial studies identified that an N2 acyl group, specifically a pyrazole (B372694) moiety, was beneficial for activity. Further exploration revealed that the nature and substitution pattern of this acyl group significantly impacted efficacy (Emax) and potency (EC50). For instance, replacing the trifluoromethyl group on the pyrazole ring with smaller groups like methyl or removing it entirely led to a marked loss of activity. acs.org This suggests that the N2 substituent plays a direct role in binding to the target protein, likely through a combination of hydrogen bonding and hydrophobic interactions. In other studies on related γ-carbolines, it was noted that introducing bulky substituents at the N2-position generally led to a decrease in activity, highlighting the sensitivity of this position to steric hindrance. researchgate.net

Table 1: Effect of N2-Acyl Substitution on F508del-CFTR Potentiator Activity. acs.org
CompoundN2-Acyl GroupEmax (Normalized)EC50 (μM)
Reference Compound5-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl1.000.28
Analog 11-Methyl-1H-pyrazole-4-carbonyl0.1710.6
Analog 21,5-Dimethyl-1H-pyrazole-4-carbonyl0.5960
Analog 31-Methyl-5-phenyl-1H-pyrazole-4-carbonyl0.840.82

Effects of Halogenation (e.g., 6-Chloro, 8-Fluoro) and Other Substituents on Activity Profile

Substitution on the benzene portion of the pyrido[4,3-b]indole scaffold is a critical strategy for modulating the compound's biological profile. Halogens and other small electron-withdrawing or donating groups can influence activity by altering the electronic distribution, lipophilicity, and metabolic stability of the molecule. nih.govfrontiersin.orgrsc.org

In the context of CFTR potentiators, substitutions at the 8-position of the tetrahydro-γ-carboline ring were systematically investigated. The introduction of a halogen, such as in 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or its 8-fluoro and 8-chloro analogs, was found to be highly beneficial for potency. An 8-fluoro substituent, in particular, led to a significant increase in potency compared to the unsubstituted parent compound. acs.org This enhancement may be due to favorable electronic interactions with the target or by improving membrane permeability. In contrast, introducing a bulky methoxy (B1213986) group at the 8-position was detrimental to activity, suggesting a sterically constrained binding pocket in that region. acs.org

Table 2: Effect of Substitution on the Benzene Ring on F508del-CFTR Potentiator Activity. acs.org
CompoundSubstitutionEmax (Normalized)EC50 (μM)
Parent CompoundUnsubstituted1.180.28
8-Fluoro Analog8-F1.310.033
8-Chloro Analog8-Cl1.120.081
8-Methoxy Analog8-OCH30.43>10
6-Chloro Analog6-Cl1.110.076

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is crucial for its biological activity. The fusion of the indole and tetrahydropyridine rings creates a semi-rigid structure where the conformation of the non-aromatic piperidine ring dictates the spatial orientation of substituents. While specific conformational analysis of this compound is not extensively detailed in the literature, the behavior of the tetrahydropyridine ring can be inferred from principles governing six-membered saturated heterocycles.

The tetrahydropyridine ring is analogous to cyclohexene (B86901) and is expected to adopt a conformation that minimizes torsional and steric strain. The most stable conformations are typically the half-chair or twist-boat forms. In these conformations, substituents can occupy pseudo-axial or pseudo-equatorial positions. The energetic preference for a given conformation and the orientation of substituents will be influenced by the nature of the group at the N2 position and any substitution on the piperidine ring itself. This preferred conformation locks the N2-substituent and the indole moiety into a specific geometric arrangement, which is critical for precise molecular recognition at the binding site of a target protein. An unfavorable conformation could introduce steric clashes or misalign key interacting groups, leading to a loss of biological activity.

Stereochemical Considerations and Enantiomeric Activity Differences

When a substituent is introduced at certain positions on the tetrahydro-γ-carboline scaffold, such as at the C1 or C4 positions, a chiral center is created. The resulting enantiomers can exhibit significant differences in biological activity, as their three-dimensional arrangements will interact differently with the chiral environment of a protein binding site. nih.gov

This principle was clearly demonstrated in the development of tetrahydro-γ-carboline-based CFTR potentiators. A racemic compound bearing a methyl group at the C1 position showed promising activity. Upon separation and testing of the individual enantiomers, a dramatic difference in potency was observed. The (R)-enantiomer was found to be the eutomer (the more active enantiomer), retaining the high potency of the racemate. In contrast, the (S)-enantiomer was the distomer (the less active enantiomer), showing a greater than 100-fold decrease in potency. nih.gov This stark difference underscores that the stereochemical configuration is a critical determinant of biological activity for this scaffold, as only one enantiomer can achieve the optimal binding orientation within the target protein.

Table 3: Enantiomeric Differences in F508del-CFTR Potentiator Activity. nih.gov
CompoundStereochemistryEmax (Normalized)EC50 (μM)
Racemic Mixture(R/S)1.310.017
Eutomer(R)1.310.017
Distomer(S)1.311.1

Compound Names Table

NameStructure
This compoundTetrahydro-γ-carboline
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
(R)-1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative
(S)-1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative
Pyrido[3,4-b]indoleβ-carboline

Preclinical Biological Evaluation and Mechanistic Investigations

Modulation of Ion Channel Function

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Recent drug discovery efforts have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for CFTR potentiators. nih.govacs.orgnih.gov Potentiators are a class of CFTR modulator drugs that enhance the channel gating function of the CFTR protein located at the cell surface. acs.orgnih.gov This action helps to restore the normal flow of chloride ions, addressing the underlying cellular defect in certain forms of cystic fibrosis.

Cystic fibrosis is caused by mutations in the CFTR gene, with the F508del mutation being the most common, leading to both defective protein maturation and gating. mdpi.com Another significant mutation, G551D, primarily results in a gating defect where the CFTR protein reaches the cell surface but cannot open effectively. nih.gov

Derivatives of the tetrahydro-1H-pyrido[4,3-b]indole class have demonstrated significant efficacy in rescuing the gating defects of both F508del-CFTR and G551D-CFTR in cellular models. nih.gov In-depth structure-activity relationship (SAR) studies led to the identification of an enantiomerically pure compound, designated as compound 39 in the study, which showed robust efficacy. nih.gov This compound effectively potentiated the function of both F508del-CFTR, the most prevalent CF-causing mutation, and G551D-CFTR, a classic gating mutation. acs.orgnih.gov The activity was confirmed in Fischer Rat Thyroid (FRT) cells expressing these mutant CFTR forms. For instance, in G551D-CFTR FRT cells, compound 39 displayed a comparable pattern of activity to the known potentiator VX-770 at higher concentrations. acs.org

Below is a summary of the potentiation activity of key compounds from this class on mutant CFTR channels.

CompoundCell LineTargetEC₅₀ (μM)Efficacy (% of VX-770)
Hit-7 (1) F508del-CFTR FRTF508del-CFTR1.9 ± 0.377 ± 2
Hit-8 (2) F508del-CFTR FRTF508del-CFTR1.7 ± 0.586 ± 5
Hit-9 (3) F508del-CFTR FRTF508del-CFTR0.8 ± 0.299 ± 3
Compound 39 F508del-CFTR FRTF508del-CFTR0.05 ± 0.01104 ± 1
Compound 39 G551D-CFTR FRTG551D-CFTR0.04 ± 0.01106 ± 1

Data synthesized from a study by Brindani et al., published in the Journal of Medicinal Chemistry. acs.orgnih.gov

The identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a CFTR potentiator originated from a high-throughput screening (HTS) campaign. nih.govacs.org A diverse collection of 11,334 small-molecule compounds was screened to find novel chemical structures with the desired pharmacological profile. nih.gov This screening led to the identification of several structurally diverse hits. Among the most promising of these, three compounds (designated Hit-7, Hit-8, and Hit-9) shared the tetrahydro-1H-pyrido[4,3-b]indole scaffold. acs.org These initial hits were confirmed in secondary assays using cell lines expressing either F508del-CFTR or G551D-CFTR, validating their potential as a new class of CFTR potentiators. acs.org

Calcium Ion Homeostasis Regulation in Cellular Contexts

A review of the available preclinical research literature did not yield specific data regarding the direct modulation of calcium ion homeostasis by 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole or its closely related analogs. The primary focus of mechanistic studies for this chemical class has been on CFTR channel potentiation and serotonin (B10506) receptor antagonism.

Receptor Interaction and Antagonism

Serotonin 5-HT₆ Receptor Antagonism and Associated Cellular Effects

The tetrahydro-1H-pyrido[4,3-b]indole scaffold is a key structural component in a series of potent serotonin 5-HT₆ receptor antagonists. nih.gov The 5-HT₆ receptor is primarily expressed in the central nervous system (CNS) and is a target for therapeutic intervention in cognitive disorders. nih.gov Blockade of this receptor is believed to enhance cognitive performance by modulating multiple neurotransmitter systems, including promoting the release of acetylcholine (B1216132) and glutamate (B1630785). nih.gov

Specifically, a series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated for their ability to interact with 5-HT₆ receptors. nih.gov These studies utilized cell-based functional assays and competitive radioligand binding assays to determine the potency and affinity of these compounds. nih.gov Two compounds from this series were identified as particularly potent 5-HT₆ receptor antagonists. nih.gov The associated cellular effect of this antagonism is the interruption of the normal signaling cascade that follows serotonin binding to the 5-HT₆ receptor, which involves the stimulation of adenylyl cyclase. nih.gov

The table below summarizes the binding affinity and functional antagonism of the most potent compounds from the study.

CompoundBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
Compound 9.HCl 2.115
Compound 20.HCl 5.778

Data from a study on 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The therapeutic potential of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain and inflammation, has prompted extensive research into novel chemical scaffolds. While direct studies on this compound are not prominently reported, research into its structural isomer, the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold, has identified potent TRPV1 antagonists. nih.gov

A series of derivatives constructed on this isomeric pyridoindole core were synthesized and evaluated for their ability to block TRPV1 activation. Structure-activity relationship (SAR) analysis revealed that these analogues displayed excellent antagonism of human TRPV1 (hTRPV1) when activated by capsaicin. nih.gov Optimization of this series led to the identification of a particularly potent compound, demonstrating the viability of the pyridoindole framework for developing TRPV1 antagonists. nih.gov In vitro assessments confirmed that this lead compound potently antagonized capsaicin-activated channels and also partially blocked acid activation of TRPV1. nih.gov

Table 1: TRPV1 Antagonist Activity of a Lead Tetrahydro-pyrido[3,4-b]indole Derivative

Compound Target Agonist IC₅₀ (µM)
6g hTRPV1 Capsaicin 0.075

Histamine (B1213489) Receptor Modulation

The pyrido[4,3-b]indole scaffold has been investigated for its potential to modulate various G protein-coupled receptors, including histamine receptors. Patent literature discloses the screening of hydrogenated pyrido[4,3-b]indole derivatives against a panel of receptors. google.com Within these screenings, the activity at histamine H1 and H2 receptors was evaluated. The findings suggest that certain derivatives within this class possess a low level of inhibitory activity, with reports of less than 80% inhibition of ligand binding at these receptors in specified assays. google.com

Further research into related chemical structures, such as the pyrazinopyridoindole class of compounds, has been conducted to explore interactions with the histamine H1 receptor. nih.govresearchgate.net Docking studies using homology models of the H1 receptor were performed on this class of antihistamines to understand the structural basis for their activity. nih.govresearchgate.net These investigations indicate that the broader pyridoindole framework can be adapted to interact with the histamine H1 receptor, although the specific 6-chloro derivative has not been singled out as a potent antagonist in available studies. nih.govresearchgate.net

Enzyme Inhibition Studies

Cyclic GMP-AMP Synthase (cGAS) Inhibition in Innate Immunity Pathways

The enzyme cyclic GMP-AMP synthase (cGAS) is a critical DNA sensor in the innate immune system, and its inhibition is a therapeutic strategy for autoimmune diseases. nih.govsemanticscholar.org The this compound scaffold serves as the foundational core for the potent and high-affinity cGAS inhibitor, PF-06928215. guidetopharmacology.org

PF-06928215 was identified through structure-based drug design and chemical optimization of an initial fragment hit. nih.gov It binds directly to the active site of human cGAS, competing with the natural substrates ATP and GTP. nih.govsemanticscholar.org Biochemical and structural data confirm this binding mode, and its development has helped establish the druggability of the cGAS enzyme. nih.gov While PF-06928215 itself is a more complex molecule built upon the core, the 6-chloro-tetrahydro-pyrido[4,3-b]indole moiety is an essential structural component for its high-affinity interaction with the target enzyme. guidetopharmacology.org Despite its high biochemical potency, PF-06928215 did not show activity in cellular assays measuring dsDNA-induced interferon expression, which was speculated to be due to poor cell permeability. nih.gov

Table 2: Inhibitory Activity of PF-06928215 against Human cGAS

Compound Parameter Value
PF-06928215 IC₅₀ 4.9 µM
K_D 200 nM

Aldose Reductase Inhibition and Antioxidant Capacity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a key therapeutic approach. nih.gov The tetrahydro-pyrido[4,3-b]indole scaffold has been identified as a promising framework for the development of aldose reductase inhibitors (ARIs). researchgate.netnih.gov

Studies on a series of novel derivatives based on the antioxidant drug stobadine, which contains a hexahydro-pyrido[4,3-b]indole core, were conducted to develop bifunctional compounds with both aldose reductase inhibitory and antioxidant activities. nih.gov Furthermore, a specific derivative, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, was characterized as a novel ARI with an inhibitory efficiency in the micromolar range. researchgate.netnih.gov Enzyme kinetics analysis revealed an uncompetitive type of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor. researchgate.netnih.gov These findings underscore the potential of the pyrido[4,3-b]indole skeleton for designing effective aldose reductase inhibitors, though specific data on the 6-chloro substituted variant's antioxidant capacity is not detailed.

Investigation of Preclinical Therapeutic Potential (Mechanism-Focused)

Neuroprotection in Models of Glutamate Excitotoxicity

Glutamate excitotoxicity is a pathological process involving the overactivation of glutamate receptors, leading to neuronal damage and death, and is a key mechanism in various neurological disorders. Compounds that can mitigate this process are considered potential neuroprotective agents. Research has identified derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors. nih.gov

A study involving the synthesis of various substituted derivatives of this scaffold, including those with a chlorine atom at position 8, demonstrated their biological activity in a model relevant to glutamate excitotoxicity. nih.gov Biological testing revealed that these compounds are capable of modulating the glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov Since dysregulation of calcium homeostasis is a central event in glutamate-induced neuronal injury, this modulation provides a direct mechanistic link for the potential neuroprotective effects of this class of compounds. This suggests that the this compound scaffold is a relevant starting point for the development of agents aimed at protecting neurons from excitotoxic damage. nih.gov

Antimicrobial and Cytotoxic Activities (In Vitro/Preclinical Cell Lines)

While direct studies on the anti-proliferative effects of this compound are not available, research into structurally related compounds, particularly derivatives of the pyrido-indole framework, has demonstrated significant cytotoxic activity against various cancer cell lines.

One area of investigation involves complex derivatives such as dipyrido[4,3-b][3,4-f]indoles, which share a structural similarity with DNA intercalating agents like ellipticine. The most active compound in one such series, (1-gamma-diethyl amino propyl amino)-5-methyl-dipyrido[4,3-b][3,4-f]indole (BD40), showed protective effects in mice with L1210 leukemia. nih.gov A single administration of this compound one day after tumor cell inoculation resulted in a 69% increase in lifespan. nih.gov

Another related class of compounds, pyrido[4,3,2-de]quinolines, has also been evaluated for cytotoxicity. A monochloropyrido[4,3,2-de]quinoline derivative was used as a precursor to synthesize 2,3-diketopyrido[4,3,2-de]quinoline compounds which exhibited notable cytotoxic potency. nih.gov One of these derivatives, Compound 9, showed selective growth inhibition against several cancer cell lines with GI50 values below 2.0 µM. nih.gov Further modification of this compound yielded a derivative (Compound 10) with a broad spectrum of activity against 60 cancer cell lines, showing a mean graph midpoint value of 1.8 µM. nih.gov

The table below summarizes the cytotoxic activities of these related pyrido-indole derivatives.

Compound Class/DerivativeCancer Cell LineActivity MetricValue
2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9)Leukemia (CCRF-CEM)GI50<2.0 µM
2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9)Leukemia (HL-60)GI50<2.0 µM
2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9)Non-Small Cell Lung Cancer (HOP-92)GI50<2.0 µM
2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9)Breast Cancer (MDA-MB-231/ATCC)GI50<2.0 µM
2,3-Diketopyrido[4,3,2-de]quinoline (Compound 9)Breast Cancer (MDA-MB-435)GI50<2.0 µM
N-1 Ester of Compound 9 (Compound 10)Panel of 60 Cell LinesMean Graph Midpoint1.8 µM
(1-gamma-diethyl amino propyl amino)-5-methyl-dipyrido[4,3-b][3,4-f]indole (BD40)L1210 Leukemia (in vivo)Increased Life Span69%

Data sourced from references nih.govnih.gov.

No specific studies detailing the antifungal or antiviral properties of this compound or its close derivatives were identified in the reviewed literature. However, research into other classes of indole (B1671886) derivatives has shown promise in this area. For instance, certain 5-chloropyridinyl indole carboxylate derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease, with one compound exhibiting an antiviral EC50 value of 2.8 μM in VeroE6 cells. nih.gov Other research has noted that some unsymmetrical methylene (B1212753) derivatives of indoles show activity against Respiratory Syncytial Virus (RSV). nih.gov It is important to note these compounds are structurally distinct from the tetrahydro-pyrido[4,3-b]indole scaffold.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. While specific studies on this exact molecule are not extensively detailed in the public domain, the electronic effects of chloro-substitution on aromatic systems are well-documented and can be extrapolated to this compound. The chlorine atom, being an electronegative and deactivating yet ortho-, para-directing substituent, significantly influences the electron density distribution of the pyrido[4,3-b]indole ring system.

Computational studies on related chloro-substituted heterocycles, such as 6-chloroquinoline, have shown that the chlorine atom alters the reactive nature of the molecule. The introduction of a chlorine atom can affect the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, the electron-withdrawing nature of chlorine is expected to lower the energy of both HOMO and LUMO, which can impact the molecule's kinetic stability and electron-accepting capabilities.

The molecular electrostatic potential (MEP) surface, another key output of quantum chemical calculations, can predict sites for electrophilic and nucleophilic attack. For the this compound, the nitrogen atoms of the pyridine (B92270) and indole (B1671886) moieties are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions around the chlorine atom may exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value/CharacteristicImplication
HOMO Energy Lowered due to chloro substitutionIncreased stability, reduced electron-donating ability
LUMO Energy Lowered due to chloro substitutionEnhanced electron-accepting ability
HOMO-LUMO Gap Potentially altered, affecting reactivityInfluences chemical reactivity and spectral properties
MEP Surface Negative potential on N atomsSites for electrophilic attack and hydrogen bonding
Dipole Moment Increased due to polar C-Cl bondInfluences solubility and intermolecular interactions

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. While specific docking studies for this compound are not widely published, research on the broader class of tetrahydro-γ-carbolines and pyridoindoles offers valuable analogous information. These classes of compounds have been investigated as inhibitors of various protein targets, including c-Met, kinesin spindle protein, and topoisomerase. mdpi.comnih.gov

Identification of Binding Sites and Modes

Docking studies on related tetrahydro-β-carboline derivatives have identified their potential to bind to the active sites of enzymes like kinesin spindle protein. mdpi.com For this compound, it is plausible that it would occupy similar hydrophobic pockets within the binding sites of its target proteins. The tetrahydro-γ-carboline core provides a rigid scaffold that can fit into well-defined cavities, while the chloro-substituent can engage in specific interactions that enhance binding affinity. The precise binding mode would be dictated by the topology and amino acid composition of the target's active site.

Elucidation of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interactions between a ligand and its protein target are crucial for its biological activity. For this compound, several types of interactions can be anticipated based on its structure. The nitrogen atoms in the pyrido[4,3-b]indole ring system can act as hydrogen bond acceptors, forming hydrogen bonds with donor residues such as serine, threonine, or lysine (B10760008) in the protein's active site. The indole NH group can act as a hydrogen bond donor.

The aromatic rings of the indole moiety can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The hydrophobic nature of the tetracyclic system would favor interactions with hydrophobic pockets in the receptor. The chlorine atom at the 6-position can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity, with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 2: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting ResiduesStructural Feature of Ligand Involved
Hydrogen Bonding Ser, Thr, Lys, Asp, Glu, HisPyridine N, Indole NH
Hydrophobic Interactions Ala, Val, Leu, Ile, Met, PheTetracyclic ring system
π-π Stacking Phe, Tyr, TrpIndole and pyridine rings
Halogen Bonding Backbone carbonyls, Asp, Glu6-Chloro substituent

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

QSAR studies have been successfully applied to the broader classes of pyrido[3,4-b]indole and 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives to develop predictive models for their anticancer and CFTR potentiator activities, respectively. nih.govresearchgate.net These models are typically built using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms. For a series of compounds including this compound, a QSAR model would be developed by correlating their experimentally determined biological activities with a set of calculated molecular descriptors. The predictive power of the resulting model would then be validated using internal and external validation techniques.

Application of Molecular Descriptors in QSAR

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and its analogs, a range of descriptors would be relevant.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound Derivatives

Descriptor ClassSpecific ExamplesInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic connectivity and branching
Geometrical Molecular Surface Area, Molecular VolumeSize and shape of the molecule
Electronic Dipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity
Hydrophobic LogPLipophilicity and membrane permeability
Steric Molar RefractivityBulk and polarizability
2D Fingerprints Atom pairs, topological torsionsPresence or absence of specific structural fragments

Rational Design of Novel Compounds Based on QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to identify correlations between the chemical structure of a series of compounds and their biological activity. For derivatives of the pyrido[b]indole scaffold, QSAR studies have been instrumental in guiding the lead optimization process. nih.gov

Researchers have employed various QSAR modeling techniques, including kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors and pharmacophore alignment with 3D-QSAR studies. nih.gov These models are developed using datasets of pyrido[b]indole derivatives with known biological activities, such as antiproliferative effects on cancer cell lines. nih.gov A study on the broader 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core aimed to establish a predictive QSAR model for novel potentiators of the cystic fibrosis transmembrane conductance regulator gene, highlighting the scaffold's versatility. researchgate.net

The insights derived from these models are crucial for rational drug design. For instance, 3D-QSAR models can visualize the influence of electronic and hydrophobic effects of different substituents on the molecule's activity. nih.gov This allows chemists to understand how modifications at specific positions on the pyrido[b]indole ring system might enhance or diminish its therapeutic effect. The models can highlight regions where bulky, hydrophilic, or hydrogen-bond donor/acceptor groups would be favorable. mdpi.com

The predictive power of a QSAR model is rigorously validated to ensure its robustness. Statistical parameters such as the squared correlation coefficient (r²) are used to assess the model's ability to explain the variance in the observed biological activity. researchgate.netnih.gov A high correlation coefficient indicates that the model can reliably predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.gov

The table below illustrates hypothetical insights that could be derived from a QSAR study on this compound derivatives, indicating how specific structural modifications could be guided by the model's predictions.

Position of SubstitutionFavorable Properties Identified by QSARUnfavorable Properties Identified by QSARRationale for Predicted Activity Change
Indole N-1 Small, hydrophobic groupsLarge, bulky groupsThe model indicates a sterically constrained pocket where large substituents may cause clashes, while hydrophobic groups enhance binding.
Pyridine N-2 Hydrogen-bond acceptors (e.g., carbonyl)Positively charged groupsThe QSAR contour map suggests an electropositive region in the receptor, favoring interaction with an H-bond acceptor on the ligand.
Aromatic Ring (Position 7, 8) Electron-withdrawing groupsElectron-donating groupsElectronic effect analysis shows that reducing electron density in the aromatic ring enhances activity, possibly by improving π-π stacking interactions.

This table is a representative example based on QSAR principles and does not represent actual experimental data for this specific compound series.

By leveraging these detailed structural insights, medicinal chemists can rationally design novel analogs of this compound with a higher probability of possessing improved potency and desired biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Refinement

Following the design of new compounds based on QSAR models, molecular dynamics (MD) simulations offer a powerful tool to further evaluate their potential. MD simulations provide a dynamic view of the molecule's behavior over time, particularly its flexibility (conformational sampling) and its interaction with a biological target. dhu.edu.cn

Conformational sampling is critical for understanding how this compound and its derivatives might adapt their shape to fit into a protein's binding site. The tetrahydro-pyridinyl ring introduces significant conformational flexibility. MD simulations explore the potential energy landscape of the molecule, identifying low-energy, stable conformations that are most likely to be biologically relevant. nih.gov This process is essential because the molecule's active conformation when bound to a receptor may differ significantly from its lowest-energy state in solution. nih.gov

Once a promising conformation is identified, MD simulations are used to model the interaction between the ligand (the compound) and its protein target. This allows for a detailed refinement of the binding affinity predicted by initial docking studies. By simulating the dynamic movements of both the ligand and the protein in a solvated environment, MD can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov

Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be applied to the MD simulation trajectory to calculate the binding free energy. mdpi.comnih.gov This calculation provides a more accurate estimate of the binding affinity by considering various energy components, including van der Waals forces, electrostatic interactions, and the energy cost of desolvation upon binding. nih.gov A lower calculated binding free energy suggests a stronger and more stable interaction between the compound and its target. mdpi.com

The following table provides a hypothetical example of results from an MD simulation and binding free energy calculation for two designed analogs compared to the parent compound.

CompoundKey H-Bond Interactions (Residue, Distance Å)Average Binding Free Energy (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Solvation Energy (kcal/mol)
Parent Compound ASP831 (3.2 Å)-8.5-35.2-15.842.5
Analog D1 ASP831 (2.9 Å), LYS745 (3.1 Å)-10.2-40.1-20.550.4
Analog D2 ASP831 (3.5 Å)-7.1-30.8-12.436.1

This table is a representative example based on MD simulation principles and does not represent actual experimental data.

In this example, Analog D1 shows a more favorable binding free energy, supported by stronger electrostatic contributions and an additional stable hydrogen bond with LYS745. Such results would prioritize Analog D1 for chemical synthesis and subsequent biological testing. By combining QSAR-based design with the detailed insights from molecular dynamics simulations, researchers can significantly refine and de-risk the process of discovering novel therapeutics based on the this compound scaffold.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of the core tetrahydro-β-carboline structure, closely related to the pyrido[4,3-b]indole scaffold, has traditionally been dominated by methods like the Pictet-Spengler and Bischler-Napieralski reactions. researchgate.netljmu.ac.uk While effective, future research must pivot towards more innovative, efficient, and environmentally sustainable synthetic strategies.

Key areas for exploration include:

Advanced Catalysis: The use of transition-metal catalysis, including palladium, gold, and copper, offers new avenues for constructing the tricyclic core and for functionalizing the indole (B1671886) ring. ljmu.ac.ukmdpi.commdpi.comsciencedaily.com For instance, palladium-catalyzed C–H/N–H activation has been used to synthesize related β-carbolines, a method that could be adapted to preserve the chloro-substituent. ljmu.ac.uk Recently developed copper-catalyzed reactions offer a cost-effective approach for selective C-H functionalization of the indole ring, which could be invaluable for creating diverse derivatives. sciencedaily.com

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel cascade reactions for the assembly of complex indole alkaloids. acs.org Applying this technology could lead to unique and efficient pathways to 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its analogs.

Sustainable and Multicomponent Reactions: A significant future direction is the development of sustainable synthetic methods that minimize waste and avoid harsh reagents. An innovative two-step, multicomponent reaction has been developed for indole synthesis using inexpensive starting materials, ethanol (B145695) as a solvent, and no metal catalyst. rsc.org Adapting such green chemistry principles is crucial. rsc.org Furthermore, microwave-assisted procedures can dramatically shorten reaction times and improve yields for reactions like the Pictet-Spengler synthesis. researchgate.net

Synthetic StrategyPotential AdvantagesKey Features
Advanced Transition-Metal Catalysis (Pd, Au, Cu) High efficiency, novel bond formations, regioselectivity. mdpi.comsciencedaily.comC-H activation, cross-coupling reactions. ljmu.ac.uk
Photoredox Catalysis Mild reaction conditions, unique radical-mediated pathways, access to complex structures. acs.orgUse of visible light to trigger reactions.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.orgCombining three or more reactants in a single step.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control. researchgate.netUse of microwave irradiation for heating.

Advanced SAR Elucidation and Lead Optimization Strategies

Initial research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a promising chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. nih.govacs.org A detailed structure-activity relationship (SAR) study on this class revealed the importance of substituents on both the carboline core and the acyl group at position 2 for modulating potency and efficacy. nih.govacs.org Future work should build upon this foundation with more advanced strategies.

Future lead optimization efforts should focus on:

Systematic Substituent Scanning: While initial work has explored some modifications, a comprehensive exploration of substituents at all available positions of the pyrido[4,3-b]indole ring is necessary. Studies on related indole compounds have shown that introducing electron-withdrawing groups, such as the chlorine atom at position 6, can significantly enhance biological activity and improve metabolic stability. researchgate.net The "magic chloro" effect, where a chlorine atom can profoundly and often beneficially alter a molecule's properties, underscores the importance of its strategic placement. chemrxiv.org

Stereochemical Exploration: Many bioactive carbolines are chiral. The synthesis and biological evaluation of individual enantiomers are critical, as stereochemistry can dramatically impact target binding and efficacy. For example, enantiomerically pure derivatives of the parent scaffold were discovered to have good efficacy in rescuing CFTR gating defects. nih.gov

Physicochemical Property Optimization: Beyond potency, lead optimization must focus on improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Modifications should be guided by a multiparameter optimization approach to balance potency with properties like solubility, membrane permeability, and metabolic stability to develop viable clinical candidates.

Deeper Mechanistic Understanding of Biological Targets

Derivatives of the tetrahydro-pyrido[4,3-b]indole scaffold have been associated with several biological targets, suggesting a rich polypharmacology that warrants deeper investigation.

Identified and potential targets include:

CFTR Protein: The compound class has been identified as a novel chemotype of potentiators that can rescue the gating defects of mutated CFTR proteins, such as F508del and G551D. nih.govacs.org

Glutamatergic System: Related hydrogenated pyrido[4,3-b]indoles have been shown to modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes, indicating potential as neuroprotective agents. nih.gov

MDM2: Computational studies on related pyrido[3,4-b]indoles suggest they may bind to the MDM2 cancer target, disrupting its interaction with p53. researchgate.net

Serotonin (B10506) Receptors: Some tetrahydro-1H-pyrido[4,3-b]indole derivatives have been identified as 5-HT6 receptor antagonists. researchgate.net

Future research must move beyond target identification to a precise mechanistic understanding. This requires employing a suite of biophysical and biochemical techniques, such as X-ray crystallography or cryo-electron microscopy to solve the co-crystal structure of the compound bound to its target, surface plasmon resonance (SPR) to quantify binding kinetics, and site-directed mutagenesis to pinpoint key interacting residues within the binding pocket. researchgate.net

Potential TargetTherapeutic AreaFuture Mechanistic Studies
CFTR Cystic FibrosisElucidate the precise binding site and allosteric mechanism of channel gating potentiation. nih.gov
Glutamatergic Receptors Neurodegenerative DiseasesIdentify the specific receptor subtype (e.g., NMDA, kainate) and characterize the modulatory effect on ion flux. nih.gov
MDM2 OncologyValidate direct binding and quantify the disruption of the MDM2-p53 protein-protein interaction. researchgate.net
5-HT6 Receptor CNS DisordersCharacterize the nature of antagonism (competitive vs. non-competitive) and downstream signaling effects. researchgate.net

Integration of Omics Data for Systems-Level Biological Insights

To fully comprehend the biological impact of this compound, future studies must integrate systems biology approaches. "Omics" technologies can provide an unbiased, global view of the cellular response to the compound, moving beyond a single-target perspective.

Transcriptomics (RNA-seq): This can reveal the full spectrum of gene expression changes induced by the compound, helping to identify downstream pathways, potential off-target effects, and compensatory mechanisms.

Proteomics: By quantifying changes in protein expression and post-translational modifications, proteomics can validate transcriptomic findings and provide a more direct link to cellular function.

Metabolomics: This approach analyzes changes in small-molecule metabolites, offering insights into how the compound alters cellular metabolism and bioenergetics.

Integrating these datasets can help build comprehensive network models of the compound's mechanism of action, identify novel biomarkers of efficacy or toxicity, and potentially uncover new therapeutic indications.

Development of Advanced Computational Tools for Compound Design

Computational chemistry is an indispensable tool for modern drug discovery. While initial modeling studies on related scaffolds have utilized molecular docking, the future lies in leveraging more advanced and predictive computational tools. researchgate.netmdpi.com

Future computational efforts should include:

Machine Learning (ML) and Artificial Intelligence (AI): Developing and applying ML models trained on large chemical and biological datasets can predict the activity, selectivity, and ADMET properties of virtual compounds, accelerating the design-make-test-analyze cycle.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the compound within the target's binding site over time. mdpi.com This can reveal crucial information about binding stability, conformational changes, and the role of water molecules, providing deeper insights for rational drug design.

Quantum Mechanics/Molecular Mechanics (QM/MM): For high-precision analysis of binding interactions, QM/MM methods can be employed. These hybrid approaches treat the core binding site with highly accurate quantum mechanics while the surrounding protein and solvent are handled by more efficient molecular mechanics, yielding more reliable calculations of binding energies and reaction mechanisms.

By embracing these advanced computational strategies, researchers can more effectively navigate the complex chemical space around the this compound scaffold to design next-generation therapeutic agents with superior efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Pictet-Spengler reactions or catalytic cyclization. Key parameters include:
  • Catalyst selection : Au(I) catalysts (e.g., Cat b) enable enantioselective cyclization at low temperatures (-20°C) with molecular sieves to control moisture .
  • Solvent optimization : Dichloromethane is preferred for its inertness and compatibility with acid-sensitive intermediates.
  • Substrate ratios : A 2:1 aldehyde-to-amine ratio minimizes side reactions like over-alkylation.
  • Yield enhancement : Purification via silica gel chromatography and recrystallization (e.g., using DMSO) improves purity and yield (e.g., 86–89% yields for analogs in Table 2 of ) .

Table 1 : Comparative Yields for Pyridoindole Analogs ()

EntrySubstituentYield (%)Melting Point (°C)
48-Fluoro86142–143
58-Chloro89133–134

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Methodological Answer : Use a multi-technique approach:
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–7.4 ppm for indole ring) and aliphatic protons (δ 2.3–4.4 ppm for tetrahydro ring). For example, the 8-chloro analog shows a singlet at δ 11.0 ppm (NH) and multiplet signals for the pyrido ring .
  • Elemental Analysis : Verify stoichiometry (e.g., Cl ~18.15% for 8-chloro analog) .
  • Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical values (e.g., m/z 207.5 for 8-chloro analog) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for pyridoindole derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.9–4.4 ppm for pyrido ring protons in vs. δ 2.8–3.3 ppm in other studies) may arise from solvent effects or tautomerism. Use:
  • DFT calculations : Predict chemical shifts using Gaussian or ORCA software with solvent models (e.g., PCM for DMSO).
  • Dynamic NMR (DNMR) : Detect slow conformational exchanges at variable temperatures .

Q. What strategies enable enantioselective synthesis of chiral pyridoindole derivatives?

  • Methodological Answer :
  • Chiral Au(I) catalysts : Asymmetric induction via coordination with indole nitrogen and aldehyde groups (e.g., 92% ee reported for tetrahydro-γ-carbolines) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer :
  • Salt formation : Hydrochloride salts (e.g., 6-methyl analog in ) improve aqueous solubility.
  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce ester or amide groups hydrolyzed in vivo (e.g., ethyl carboxylates in ) .

Data Analysis and Contradictions

Q. How to interpret conflicting bioactivity data across structural analogs?

  • Methodological Answer :
  • SAR studies : Compare substituent effects (e.g., 6-chloro vs. 6-methyl in ). Chlorine enhances lipophilicity (logP +0.5) but may reduce solubility.
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess statistical significance.
  • Off-target profiling : Screen against related receptors (e.g., serotonin 5-HT2A) to rule out false positives .

Q. What crystallographic techniques validate the 3D structure of pyridoindoles?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond angles and ring puckering (e.g., dihedral angles ~15° for tetrahydro rings in ).
  • Cambridge Structural Database (CSD) : Compare with entries like 6I4 () for validation.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts in chloride salts) .

Experimental Design

Designing a stability study under physiological conditions

  • Methodological Answer :
  • pH variation : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
  • LC-MS monitoring : Detect degradation products (e.g., dechlorination or oxidation byproducts).
  • Kinetic modeling : Use first-order decay models to estimate half-life (t1/2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.